2-methyl-3-(pyridin-3-yloxy)pyrazine
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Overview
Description
2-methyl-3-(pyridin-3-yloxy)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a methyl group at the second position and a pyridin-3-yloxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(pyridin-3-yloxy)pyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrazine with pyridin-3-ol in the presence of a suitable base and a coupling agent. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(pyridin-3-yloxy)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrazine derivatives, and various substituted pyrazine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-methyl-3-(pyridin-3-yloxy)pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for drug development, particularly in targeting specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 2-methyl-3-(pyridin-3-yloxy)pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-(piperidin-3-yloxy)pyrazine
- 2-methyl-3-(pyridin-2-yloxy)pyrazine
- 2-methyl-3-(pyridin-4-yloxy)pyrazine
Uniqueness
2-methyl-3-(pyridin-3-yloxy)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-yloxy group at the third position of the pyrazine ring influences its reactivity and interaction with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methyl-3-pyridin-3-yloxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-10(13-6-5-12-8)14-9-3-2-4-11-7-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFVQYRYNCIING-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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